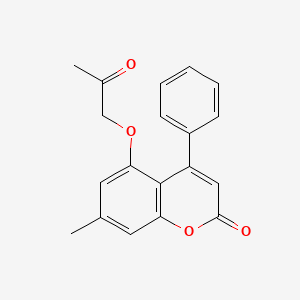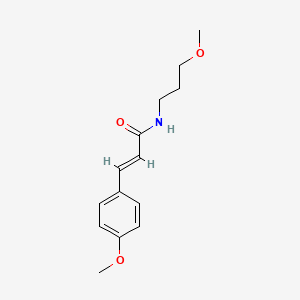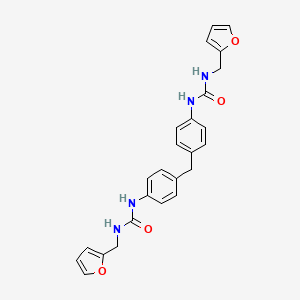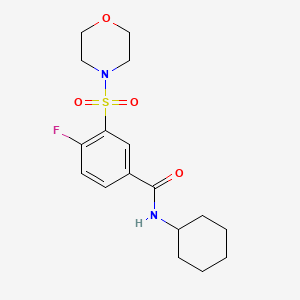
7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one: is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its chromen-2-one core structure, which is substituted with a methyl group at the 7th position, a phenyl group at the 4th position, and a 2-oxopropoxy group at the 5th position. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylchromen-2-one and 4-phenylchromen-2-one.
Formation of 2-oxopropoxy Group: The 2-oxopropoxy group is introduced through an esterification reaction. This involves reacting the chromenone derivative with a suitable esterifying agent, such as ethyl acetoacetate, under acidic or basic conditions.
Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives with reduced carbonyl groups.
Substitution Products: Compounds with different substituents replacing the phenyl or methyl groups.
科学研究应用
Chemistry:
Synthesis of Derivatives: The compound is used as a precursor for synthesizing various chromenone derivatives with potential biological activities.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry:
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
作用机制
The mechanism of action of 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
相似化合物的比较
- 7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one
Comparison:
- Structural Differences: The similar compounds differ in the substituents attached to the chromenone core. For example, 7-methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has a propyl group instead of a phenyl group.
- Biological Activity: The differences in substituents can lead to variations in biological activity, making each compound unique in its potential applications.
属性
IUPAC Name |
7-methyl-5-(2-oxopropoxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-8-16(22-11-13(2)20)19-15(14-6-4-3-5-7-14)10-18(21)23-17(19)9-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCILNHNLWONEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387397 |
Source


|
| Record name | 7-Methyl-5-(2-oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6157-14-8 |
Source


|
| Record name | 7-Methyl-5-(2-oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5191078.png)
![N-[4-(3-methoxyphenyl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B5191086.png)
![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5191092.png)
![N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine](/img/structure/B5191099.png)
![1-[2-(dimethylamino)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5191106.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5191107.png)


![4-[4-(2-tert-butylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5191127.png)
![[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate](/img/structure/B5191140.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5191148.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5191153.png)
![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)
